molecular formula C13H17ClN2O B15249954 4-Chloro-N-methyl-N-(piperidin-4-yl)benzamide

4-Chloro-N-methyl-N-(piperidin-4-yl)benzamide

Cat. No.: B15249954
M. Wt: 252.74 g/mol
InChI Key: IAGOGYHFXOQFPS-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-N-(piperidin-4-yl)benzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methyl-N-(piperidin-4-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with N-methylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methyl-N-(piperidin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-Chloro-N-methyl-N-(piperidin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-methyl-N-(piperidin-4-yl)benzamide involves its interaction with specific molecular targets. It acts by inhibiting the production of histamine in the body, which is achieved by blocking H1 receptors or inhibiting histamine release from mast cells . This mechanism makes it effective in treating conditions like bronchial asthma and chronic obstructive pulmonary disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-methyl-N-(piperidin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit histamine production and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

4-chloro-N-methyl-N-piperidin-4-ylbenzamide

InChI

InChI=1S/C13H17ClN2O/c1-16(12-6-8-15-9-7-12)13(17)10-2-4-11(14)5-3-10/h2-5,12,15H,6-9H2,1H3

InChI Key

IAGOGYHFXOQFPS-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNCC1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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